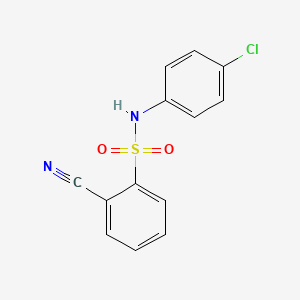

N-(4-chlorophenyl)-2-cyanobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorophenyl)-2-cyanobenzenesulfonamide is a useful research compound. Its molecular formula is C13H9ClN2O2S and its molecular weight is 292.74 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 292.0073264 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photooxidation and Chemical Transformation

N-(4-chlorophenyl)-2-cyanobenzenesulfonamide, and its related compounds, are involved in photooxidation processes. Studies reveal that upon irradiation, aqueous solutions of this chemical and its analogs produce chloronitrosobenzene and chloronitrobenzene, indicating its role in generating nitroso- and nitro-products through photooxidation. This property is significant for understanding the compound's behavior in environmental contexts and its potential for creating derivatives through light-induced reactions (Miller & Crosby, 1983).

Antimicrobial Agents

Derivatives of this compound have been explored for their antimicrobial properties. The synthesis and evaluation of thiol-activated sources of sulfur dioxide (SO₂) from 2,4-dinitrophenylsulfonamides show significant potency against Mycobacterium tuberculosis, outperforming standard clinical agents. This opens avenues for its application as a promising antimycobacterial agent (Malwal et al., 2012).

Antibacterial Activity

Novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have been synthesized and demonstrated promising activity against anaerobic Gram-positive bacterial strains. This research indicates the potential of this compound derivatives in developing new antibacterial agents (Sławiński et al., 2013).

Green Chemistry Applications

The compound and its derivatives have been utilized in green chemistry, showcasing their role in selective acylation reactions. N-Acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been developed as chemoselective N-acylation reagents, enabling selective protection and acylation in water, aligning with sustainable chemistry principles (Ebrahimi et al., 2015).

Advanced Oxidation Processes

In environmental science, the combination of sonolysis and ozonolysis, involving compounds related to this compound, has been investigated for the degradation of organic contaminants in water. This research provides insights into using advanced oxidation processes for water treatment and pollution remediation (Weavers et al., 1998).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

The nature of these interactions and the resulting changes would depend on the specific targets of the compound .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to a range of downstream effects

Pharmacokinetics

Similar compounds have been found to have varying degrees of bioavailability, depending on factors such as their chemical structure and the route of administration

Result of Action

Similar compounds have been found to have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of N-(4-chlorophenyl)-2-cyanobenzenesulfonamide can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-2-cyanobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c14-11-5-7-12(8-6-11)16-19(17,18)13-4-2-1-3-10(13)9-15/h1-8,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDPLCHQRXHZTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)S(=O)(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5592910.png)

![2-(allylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5592912.png)

![N-{[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5592920.png)

![9-(2,3-difluoro-4-methylbenzyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592934.png)

![3-({methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5592942.png)

![N-(4-CHLORO-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)PROPANAMIDE](/img/structure/B5592949.png)

![[3-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B5592957.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]acetamide](/img/structure/B5592966.png)

![1-[(3,4-dimethylphenoxy)acetyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5592980.png)

![N-(2-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5592999.png)